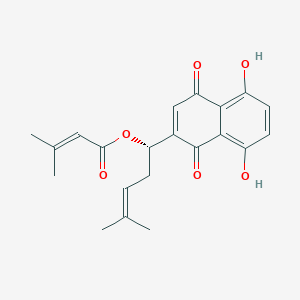

b,b-Dimethylacrylalkannin

Übersicht

Beschreibung

A,: is a naturally occurring naphthoquinone derivative isolated from the roots of plants belonging to the Boraginaceae family, such as Lithospermum erythrorhizon and Arnebia nobilis . This compound is known for its vibrant red color and has been traditionally used in various medicinal and cosmetic applications due to its bioactive properties .

Wissenschaftliche Forschungsanwendungen

A, has a wide range of scientific research applications, including:

Wirkmechanismus

Target of Action

β,β-Dimethylacrylalkannin, also known as Arnebin 1, is a naphthoquinone compound isolated from Alkanna cappadocica . The primary target of β,β-Dimethylacrylalkannin is the Fibroblast Growth Factor Receptor 1 (FGFR1) . FGFR1 is a protein that plays a significant role in cellular proliferation, particularly in patients with colorectal cancer .

Mode of Action

β,β-Dimethylacrylalkannin interacts with FGFR1 by directly binding to it within the ATP binding pocket domain . This interaction effectively inhibits the proliferation of colon cancer cells .

Biochemical Pathways

The disruption of the Fibroblast Growth Factor Receptor (FGFRs) signaling pathways is significantly implicated in the onset and advancement of colorectal cancer (CRC) . β,β-Dimethylacrylalkannin alters FGFR1-mediated signaling pathways, leading to cell cycle arrest and apoptosis .

Pharmacokinetics

Its solubility in various organic solvents such as chloroform, dichloromethane, ethyl acetate, dmso, and acetone suggests that it may have good bioavailability.

Result of Action

The result of β,β-Dimethylacrylalkannin’s action is the suppression of the proliferation of colorectal cancer in both cellular and xenograft models . It triggers cell cycle arrest, apoptosis, and alters FGFR1-mediated signaling pathways . Moreover, β,β-Dimethylacrylalkannin effectively attenuates the development of Patient-Derived Xenograft (PDX) tumors in mice that are FGFR1-positive, with no notable toxicity observed .

Action Environment

It is known that the compound is isolated from alkanna cappadocica , suggesting that its efficacy and stability might be influenced by the natural environment of this plant

Biochemische Analyse

Cellular Effects

b,b-Dimethylacrylalkannin has been shown to have significant effects on cellular processes. It increases the content of collagen and involucrin in skin cells , which are crucial for maintaining skin structure and function

Molecular Mechanism

It is known to bind to certain biomolecules and influence their activity, leading to increased production of collagen and involucrin This may involve enzyme inhibition or activation, changes in gene expression, or other molecular interactions

Metabolic Pathways

It is known to influence the production of collagen and involucrin , suggesting that it may interact with the metabolic pathways related to these proteins

Vorbereitungsmethoden

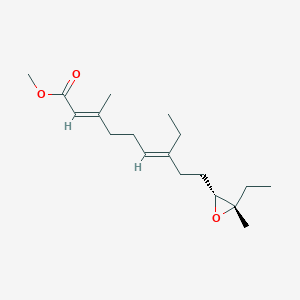

Synthetic Routes and Reaction Conditions: A, can be synthesized through the esterification of alkannin with beta,beta-dimethylacrylic acid . The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions . The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods: Industrial production of alkannin beta,beta-dimethylacrylate involves the extraction of alkannin from plant roots followed by its esterification . The extraction process usually employs solvents like ethanol or methanol to isolate alkannin, which is then subjected to esterification using beta,beta-dimethylacrylic acid . The final product is purified and standardized for use in various applications .

Analyse Chemischer Reaktionen

Types of Reactions: A, undergoes several types of chemical reactions, including:

Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.

Reduction: Reduction reactions can convert the naphthoquinone structure to hydroquinone derivatives.

Substitution: Various substitution reactions can occur on the aromatic ring, leading to the formation of different substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Electrophilic and nucleophilic reagents can be used under appropriate conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of alkannin beta,beta-dimethylacrylate .

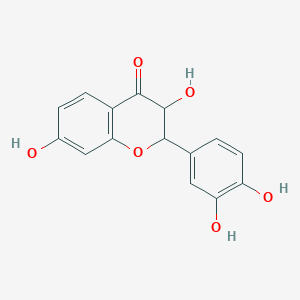

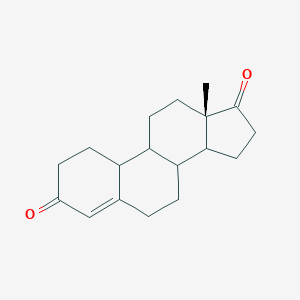

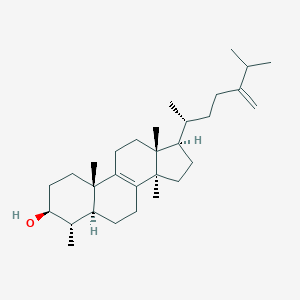

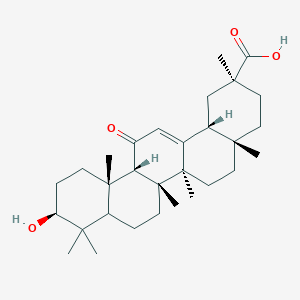

Vergleich Mit ähnlichen Verbindungen

Shikonin: An enantiomer of alkannin, known for its similar bioactive properties.

Beta,beta-dimethylacrylshikonin: Another derivative with comparable biological activities.

Arnebin 1: A structurally related compound with similar pharmacological effects.

Uniqueness: A, is unique due to its specific esterification with beta,beta-dimethylacrylic acid, which imparts distinct chemical and biological properties . Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for various applications .

Eigenschaften

IUPAC Name |

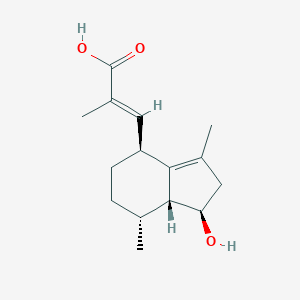

[(1S)-1-(5,8-dihydroxy-1,4-dioxonaphthalen-2-yl)-4-methylpent-3-enyl] 3-methylbut-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22O6/c1-11(2)5-8-17(27-18(25)9-12(3)4)13-10-16(24)19-14(22)6-7-15(23)20(19)21(13)26/h5-7,9-10,17,22-23H,8H2,1-4H3/t17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BATBOVZTQBLKIL-KRWDZBQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC(C1=CC(=O)C2=C(C=CC(=C2C1=O)O)O)OC(=O)C=C(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CC[C@@H](C1=CC(=O)C2=C(C=CC(=C2C1=O)O)O)OC(=O)C=C(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34539-65-6 | |

| Record name | Alkannin senecioate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034539656 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.